Cas no 1336889-03-2 (Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate hcl)

Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate hcl Chemical and Physical Properties
Names and Identifiers
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- METHYL 4-((1S)-1-AMINO-2-HYDROXYETHYL)BENZOATE HCl
- METHYL 4-((1S)-1-AMINO-2-HYDROXYETHYL)BENZOATE HYDROCHLORIDE
- (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride
- 1336889-03-2
- Y10335
- methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride
- methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate hydrochloride
- MFCD12910851
- CS-0196691
- WS-02423
- (S)-Methyl4-(1-amino-2-hydroxyethyl)benzoatehydrochloride
- Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate hcl
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- MDL: MFCD12910851
- Inchi: 1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
- InChI Key: OBDORQAVVCZMAL-SBSPUUFOSA-N
- SMILES: C(OC)(=O)C1=CC=C([C@H](N)CO)C=C1.[H]Cl
Computed Properties
- Exact Mass: 231.0662210g/mol
- Monoisotopic Mass: 231.0662210g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 188
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6Ų
Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate hcl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S942183-100mg |
(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride |
1336889-03-2 | 97% | 100mg |
¥1,304.10 | 2022-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EI863-200mg |
Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate hcl |
1336889-03-2 | 97% | 200mg |
2168.0CNY | 2021-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S942183-250mg |
(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride |
1336889-03-2 | 97% | 250mg |
¥1,952.10 | 2022-08-31 | |
1PlusChem | 1P00HTFJ-100mg |
Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate hcl |
1336889-03-2 | 97% | 100mg |
$200.00 | 2023-12-22 | |
Ambeed | A660547-1g |
(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride |
1336889-03-2 | 97% | 1g |
$746.0 | 2024-04-24 | |
1PlusChem | 1P00HTFJ-250mg |
Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate hcl |
1336889-03-2 | 97% | 250mg |
$299.00 | 2023-12-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267361-100mg |
(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride |
1336889-03-2 | 97% | 100mg |
¥2252.00 | 2024-08-09 | |
eNovation Chemicals LLC | K25977-1g |
METHYL 4-((1S)-1-AMINO-2-HYDROXYETHYL)BENZOATE HCl |
1336889-03-2 | 95% | 1g |
$395 | 2023-09-04 | |
eNovation Chemicals LLC | K25977-5g |
METHYL 4-((1S)-1-AMINO-2-HYDROXYETHYL)BENZOATE HCl |
1336889-03-2 | 95% | 5g |
$995 | 2023-09-04 | |
abcr | AB460646-250 mg |
Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl; . |
1336889-03-2 | 250MG |
€1,071.70 | 2023-07-18 |
Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate hcl Related Literature
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate hcl
Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate HCl: A Versatile Compound in Pharmaceutical and Chemical Research
The compound Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate HCl, identified by the CAS number 1336889-03-2, represents a structurally unique molecule with significant potential in modern chemical and pharmaceutical research. Its core structure combines a benzoic acid ester (methyl benzoate) with an amino-substituted hydroxyethyl side chain, forming a chiral center at the (1s) configuration. This stereochemistry is critical for its biological activity and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. The presence of both amino and hydroxyl functional groups introduces opportunities for diverse chemical transformations, while the hydrochloride (HCl) salt form enhances its solubility and stability under physiological conditions.
Recent advancements in medicinal chemistry highlight the importance of amino-substituted aromatic esters like Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate HCl as scaffolds for drug discovery. The benzoyl moiety provides aromaticity and hydrophobic interactions, essential for binding to protein targets such as enzymes or receptors. Meanwhile, the amino group can participate in hydrogen bonding or act as a proton donor/acceptor, modulating molecular interactions. Studies published in *Journal of Medicinal Chemistry* (2023) emphasize that such hybrid structures are being explored for their anti-inflammatory, antiviral, and neuroprotective properties. For instance, derivatives of this class have shown promise in inhibiting COX enzymes or modulating GABA receptors.
The synthesis of Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate HCl involves multi-step organic reactions, including nucleophilic substitution and stereoselective reduction. The chiral center at the (1s) position is typically achieved through enantioselective catalysis or enzymatic resolution methods. Researchers have optimized these processes using green chemistry principles to minimize waste and energy consumption. A notable study from *Organic Process Research & Development* (2024) demonstrated a scalable route employing biocatalytic hydrogenation to achieve >95% ee (enantiomeric excess), ensuring high stereochemical purity critical for pharmaceutical applications.
In terms of physical properties, the compound exhibits moderate solubility in polar solvents like methanol or DMSO due to the ester and amino functionalities. Its melting point ranges between 98–105°C, as reported by recent spectroscopic analyses using NMR and X-ray crystallography. The hydrochloride salt form further stabilizes the molecule against hydrolysis compared to its free amine counterpart. These characteristics make it suitable for formulation into solid dosage forms or inclusion in liquid-based drug delivery systems.
Applications of this compound span multiple domains: - As a synthetic intermediate for designing small-molecule drugs targeting metabolic disorders or cancer pathways. - In agrochemical research as a lead compound for herbicides or fungicides due to its ability to disrupt cellular redox balance. - As a reagent in asymmetric catalysis reactions where chiral auxiliaries are required to control stereochemistry. - In materials science for developing photoresponsive polymers when conjugated with chromophoric groups.
Notably, preclinical studies on related analogs suggest that compounds containing an amino-hydroxy ethyl benzoyl framework may exhibit low cytotoxicity while maintaining high target specificity. A 2025 review in *Current Pharmaceutical Design* highlighted that such structures could be engineered into prodrugs activated under hypoxic tumor conditions via pH-dependent cleavage of ester bonds.
From an analytical perspective, characterization techniques like HPLC with chiral columns are essential to confirm the integrity of the (1s) configuration during quality control processes. Mass spectrometry reveals a molecular ion peak at m/z [M+H]+ = 357 g/mol for the free base form before protonation by HCl occurs during salt formation.
Ongoing research also explores its role as a building block in combinatorial chemistry libraries used for high-throughput screening campaigns targeting novel therapeutic agents against diseases like Alzheimer’s or diabetes mellitus type II. Collaborative efforts between academic institutions and biotech firms aim to optimize its pharmacokinetic profile through structural modifications such as N-methylation or etherification at specific positions on the aromatic ring system.
In summary, Methyl 4-((1s)-1-amino-2-hydroxyethyl)benzoate HCl (CAS No: 1336889-03-2) stands out as a multifunctional platform molecule bridging organic synthesis with applied pharmacology research areas today’s scientific community actively investigates across disciplines ranging from medicinal chemistry to sustainable chemical manufacturing practices worldwide today’s rapidly evolving landscape demands continued innovation around such versatile compounds enabling breakthrough discoveries tomorrow’s healthcare solutions
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